molecular formula C14H10ClN3O3S B5723349 4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide

4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide

Cat. No.: B5723349
M. Wt: 335.8 g/mol
InChI Key: MBIQONQXAQUYNY-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 2-hydroxy-1H-indole-3-carbaldehyde.

    Formation of the Imine: The 2-hydroxy-1H-indole-3-carbaldehyde is reacted with an amine to form the imine intermediate.

    Sulfonamide Formation: The imine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide
  • This compound derivatives
  • Other indole derivatives

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of the indole moiety with the sulfonamide group makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-9-5-7-10(8-6-9)22(20,21)18-17-13-11-3-1-2-4-12(11)16-14(13)19/h1-8,16,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIQONQXAQUYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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